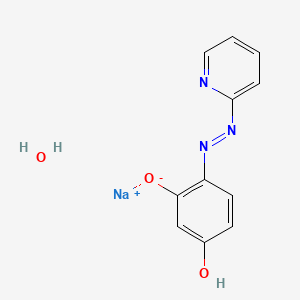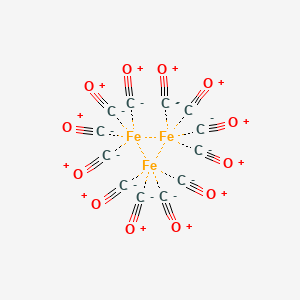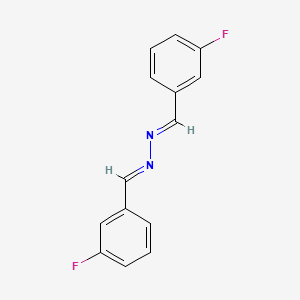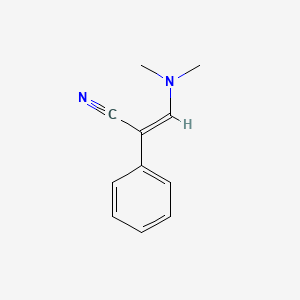
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl (commonly known as PIMEO) is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is a versatile compound that finds its use in various scientific research applications, including biochemical and physiological studies.
Wirkmechanismus
PIMEO acts as a spin label by interacting with unpaired electrons in biomolecules. PIMEO forms a stable nitroxide radical that can be detected using EPR spectroscopy. PIMEO can be attached to biomolecules using various chemical conjugation methods. PIMEO interacts with the surrounding environment of the biomolecule, and the EPR spectrum of PIMEO provides information about the structure and dynamics of the biomolecule.
Biochemische Und Physiologische Effekte
PIMEO has been shown to have various biochemical and physiological effects. PIMEO has antioxidant properties and can scavenge free radicals in biological systems. PIMEO has been shown to protect cells from oxidative stress-induced damage. PIMEO has also been shown to inhibit the activity of enzymes that produce reactive oxygen species. PIMEO has been used to study the redox status of cells and tissues and has been shown to be a useful tool in studying oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PIMEO has several advantages as a spin label in scientific research. PIMEO is a stable free radical that can be easily detected using EPR spectroscopy. PIMEO can be attached to various biomolecules using chemical conjugation methods. PIMEO has antioxidant properties and can protect cells from oxidative stress-induced damage. However, PIMEO has some limitations as well. PIMEO can react with other biomolecules, leading to non-specific labeling. PIMEO can also be toxic to cells at high concentrations.
Zukünftige Richtungen
PIMEO has several future directions in scientific research. PIMEO can be used to study the redox status of cells and tissues in various diseases such as cancer, diabetes, and cardiovascular diseases. PIMEO can be used as a redox-sensitive probe to study the effects of antioxidants and other redox-modulating agents on cells and tissues. PIMEO can also be used to study the structure and dynamics of biomolecules in various cellular processes. PIMEO can be further optimized to improve its stability, specificity, and sensitivity for various scientific research applications.
Conclusion
In conclusion, PIMEO is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is widely used in various scientific research applications, including biochemical and physiological studies. PIMEO acts as a spin label and interacts with unpaired electrons in biomolecules. PIMEO has several advantages and limitations as a spin label in scientific research. PIMEO has several future directions in scientific research, including the study of redox-related diseases and the optimization of its properties for various scientific research applications.
Synthesemethoden
PIMEO can be synthesized by reacting 2,2,4,5,5-pentamethylimidazolidine-N-oxyl (commonly known as PMI) with hydrogen peroxide. The reaction results in the formation of PIMEO and water. The reaction is carried out in the presence of a catalyst such as manganese dioxide or copper sulfate. The yield of PIMEO can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
PIMEO is widely used in scientific research due to its unique properties. PIMEO is a stable free radical compound that can be easily detected using electron paramagnetic resonance (EPR) spectroscopy. PIMEO is used as a spin label in various biochemical and physiological studies. PIMEO can be attached to proteins, lipids, and other biomolecules to study their structure, dynamics, and interactions. PIMEO is also used as a redox-sensitive probe to study the redox status of cells and tissues.
Eigenschaften
CAS-Nummer |
18796-04-8 |
|---|---|
Produktname |
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL |
Molekularformel |
C8H15N2O2 * |
Molekulargewicht |
171.22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)


